delta-Hexalactone
Overview
Description
Delta-Hexalactone: is a chemical compound classified as a delta-lactone. It is a cyclic ester with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol . This compound is known for its creamy, fruity, and coconut-like odor, making it a valuable component in the flavor and fragrance industry . It is naturally found in various fruits and dairy products .
Mechanism of Action
Target of Action
Delta-Hexalactone, also known as d-Hexanolactone , is primarily used as a flavoring agent . It is part of perfume oils and flavors, contributing to the overall sensory experience . The primary targets of this compound are the olfactory receptors that detect its presence and contribute to the perception of its characteristic odor .
Mode of Action
This compound interacts with its targets, the olfactory receptors, by binding to them and triggering a signal transduction pathway. This leads to the perception of its unique odor, which is described as sweet, almond-like at lower concentrations, and can transform into coconut-like, milk-like, and cream-like profiles as the concentration increases .
Biochemical Pathways
The biochemical pathways involved in the perception of this compound’s odor involve the binding of the compound to olfactory receptors, triggering a cascade of intracellular events. These events lead to the generation of a nerve impulse that is transmitted to the brain, where it is interpreted as the characteristic odor of this compound .
Result of Action
The primary result of this compound’s action is the perception of its characteristic odor. This is a result of its interaction with olfactory receptors and the subsequent signal transduction pathways that lead to the brain’s interpretation of its scent . In addition, this compound has been shown to have antagonistic properties against bacterial growth, indicating potential antibacterial activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the perception of its odor can be affected by its concentration, with different concentrations leading to the perception of different odors . Additionally, factors such as pH and temperature could potentially influence its stability and efficacy .
Biochemical Analysis
Biochemical Properties
Delta-Hexalactone interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found that human paraoxonase (PON1) can catalyze the reverse reaction (lactonization) of a broad range of hydroxy acids . The nature of these interactions is complex and involves various biochemical reactions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it is known to interact with human paraoxonase (PON1), influencing its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Delta-Hexalactone can be synthesized through the oxidation of 1-substituted cycloalkanes . This method involves the use of oxidizing agents to convert the cycloalkane into the desired lactone. The reaction typically requires controlled conditions, including specific temperatures and pressures, to achieve optimal yields.
Industrial Production Methods: In industrial settings, this compound can be produced by cultivating fungi of the genus Mucor under aerobic conditions in a medium containing organic carboxylic acids or their derivatives . This biotechnological approach leverages the metabolic pathways of the fungi to produce the lactone efficiently.
Chemical Reactions Analysis
Types of Reactions: Delta-Hexalactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols.
Substitution: The lactone ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted lactones depending on the reagent used.
Scientific Research Applications
Delta-Hexalactone has a wide range of applications in scientific research:
Comparison with Similar Compounds
Gamma-Hexalactone: Another lactone with a similar structure but different odor profile.
Delta-Decalactone: A larger lactone with a fruity, peach-like odor.
Delta-Nonalactone: Known for its coconut-like aroma.
Uniqueness of Delta-Hexalactone: this compound is unique due to its specific odor profile, which combines creamy, fruity, and coconut-like notes . Its versatility in various applications, from flavoring agents to biomedical polymers, sets it apart from other lactones .
Properties
IUPAC Name |
6-methyloxan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5-3-2-4-6(7)8-5/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTOWFMDBDPERY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862431 | |
Record name | 6-Methyloxan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, colourless to pale yellowish liquid with a creamy, fruity, coconut odour | |
Record name | delta-Hexanolactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000453 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | delta-Hexalactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/450/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
110.00 to 112.00 °C. @ 15.00 mm Hg | |
Record name | delta-Hexanolactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000453 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in alcohol, oil, propylene glycol, and ether; slightly soluble in water | |
Record name | delta-Hexalactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/450/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.0162 (20°/20°) | |
Record name | delta-Hexalactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/450/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
823-22-3 | |
Record name | (±)-δ-Hexalactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=823-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | delta-Hexalactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .delta.-Caprolactone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134774 | |
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Record name | .delta.-Caprolactone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32863 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 6-Methyloxan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydro-6-methyl-2H-pyran-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.374 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .DELTA.-HEXALACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8456O4551 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | delta-Hexanolactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000453 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
31.00 °C. @ 760.00 mm Hg | |
Record name | delta-Hexanolactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000453 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of δ-Hexalactone in the aroma profile of dry-cured sausages?
A1: Research has identified δ-Hexalactone as one of the contributors to the complex aroma profile of dry-cured sausages, specifically "Sobrassada of Mallorca from black pig" []. While not a primary aroma compound like 3-methyl butanoic acid or ethyl 3-methyl butanoate, it contributes specific aroma notes that add to the overall sensory experience [].
Q2: How is δ-Hexalactone formed in dry-cured sausages?
A2: Although the provided research doesn't explicitly detail the formation pathway of δ-Hexalactone, it highlights the importance of lipid oxidation in generating flavor compounds []. It's plausible that δ-Hexalactone arises from the oxidation of unsaturated fatty acids, a process known to occur during the curing of dry-cured sausages []. Further research would be needed to confirm the specific pathway.
Q3: Are there any methods to enhance the production of δ-Hexalactone and other desirable aroma compounds in fermented dairy products?
A3: Research suggests a specific two-phase fermentation process can enhance the production of aromatic compounds, including lactones like δ-Hexalactone, in dairy products []. This process involves heating a dairy product to induce the production of thermally induced aromatic compounds, followed by mixing with a citrate salt (like sodium citrate) and a nitrogen source (like yeast extract) []. Fermentation then occurs in two phases: the first without aeration and the second with aeration []. This method, focusing on dairy products, highlights the potential for targeted fermentation techniques to influence aroma profiles in food production.
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